trans-4-[({2-[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid
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Overview
Description
4-{[2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a cyclopenta[c]chromen moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple stepsThe final steps involve the attachment of the propanamido and cyclohexane-1-carboxylic acid moieties under controlled conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure high yield and purity, possibly using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-{[2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
4-{[2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 4-{[2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities.
Indole Derivatives: Indoles are another class of compounds with significant biological properties.
Uniqueness
4-{[2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its specific combination of functional groups and the cyclopenta[c]chromen core, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H26ClNO6 |
---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
4-[[2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoylamino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C23H26ClNO6/c1-12(21(26)25-11-13-5-7-14(8-6-13)22(27)28)30-20-10-19-17(9-18(20)24)15-3-2-4-16(15)23(29)31-19/h9-10,12-14H,2-8,11H2,1H3,(H,25,26)(H,27,28) |
InChI Key |
QKRZEZBFCPKTNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1CCC(CC1)C(=O)O)OC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl |
Origin of Product |
United States |
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